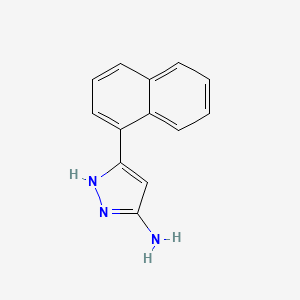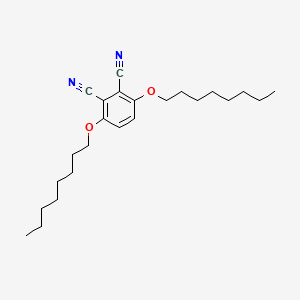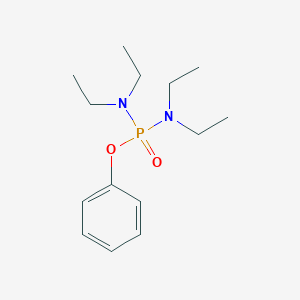
1-Chloro-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-butene, also known as (Z)-1-Chloro-1-butene, is an organic compound with the molecular formula C4H7Cl. It is a chlorinated derivative of butene and exists as a colorless liquid at room temperature. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .
Preparation Methods
1-Chloro-1-butene can be synthesized through several methods:
Addition of Hydrogen Chloride to Butadiene: This method involves the addition of hydrogen chloride to butadiene, resulting in a mixture of 1-chloro-2-butene and this compound.
Radical Chlorination of Butene: Another method involves the radical chlorination of butene, where chlorine radicals react with butene to form this compound.
Chemical Reactions Analysis
1-Chloro-1-butene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, resulting in the formation of butenol.
Elimination Reactions: It can also undergo elimination reactions to form butadiene.
Addition Reactions: This compound can participate in addition reactions with halogens or hydrogen halides, forming dihalogenated or halogenated butenes.
Scientific Research Applications
1-Chloro-1-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound is used in the production of polymers and copolymers, which have applications in materials science and engineering.
Chemical Kinetics: Researchers use this compound to study reaction mechanisms and kinetics, providing insights into the behavior of chlorinated alkenes.
Mechanism of Action
The mechanism of action of 1-chloro-1-butene in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the chlorine atom is removed along with a hydrogen atom, resulting in the formation of a double bond .
Comparison with Similar Compounds
1-Chloro-1-butene can be compared with other chlorinated butenes, such as:
1-Chloro-2-butene: This isomer has the chlorine atom on the second carbon, resulting in different reactivity and physical properties.
3-Chloro-1-butene: In this compound, the chlorine atom is located on the third carbon, which also affects its chemical behavior.
1,2-Dichlorobutene: This compound has two chlorine atoms, leading to different reactivity patterns and applications.
This compound is unique due to its specific placement of the chlorine atom, which influences its reactivity and makes it suitable for particular applications in organic synthesis and industrial processes.
Properties
CAS No. |
4461-42-1 |
|---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
1-chlorobut-1-ene |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h3-4H,2H2,1H3 |
InChI Key |
DUDKKPVINWLFBI-UHFFFAOYSA-N |
SMILES |
CCC=CCl |
Isomeric SMILES |
CC/C=C/Cl |
Canonical SMILES |
CCC=CCl |
Key on ui other cas no. |
7611-87-2 4461-42-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Chloroacetylbenzo[b]thiophene](/img/structure/B1623081.png)


![3-[Amino(2-chlorophenyl)methyl]-2-indolecarboxylic acid ethyl ester](/img/structure/B1623088.png)
